Superior Antilipolytic Efficacy: Etofibrate Outperforms Equimolar Nicotinic Acid and Clofibrate in Rat Adipose Tissue and Plasma
In a direct head-to-head comparative study by Bocos et al. (1996), etofibrate demonstrated the most potent antilipolytic effect among the three agents tested. In vitro, the release of both glycerol and free fatty acids (FFA) from epididymal fat pad pieces incubated in Krebs-Ringer bicarbonate-albumin buffer supplemented with epinephrine decreased more in the presence of etofibrate than with equimolecular doses of nicotinic acid or clofibrate. Etofibrate was the only agent to stimulate fatty acid re-esterification under basal conditions. In vivo, at 3 h after acute oral administration, all three drugs decreased plasma FFA levels, but the effect from etofibrate was the largest. Plasma triglycerides also decreased at 3 h, with etofibrate and nicotinic acid showing similar efficacy, both superior to clofibrate. At the highest dose (1.2 mmol/kg), only etofibrate and nicotinic acid (but not clofibrate) decreased plasma cholesterol at 7 h. The authors concluded an antilipolytic efficiency sequence of etofibrate > nicotinic acid > clofibrate [1].
| Evidence Dimension | In vitro antilipolytic activity (FFA and glycerol release from epididymal fat pads); in vivo plasma FFA and triglyceride reduction |
|---|---|
| Target Compound Data | Etofibrate: largest decrease in FFA and glycerol release in vitro (equimolar comparison); largest in vivo plasma FFA decrease at 3 h; plasma cholesterol decreased at 7 h after 1.2 mmol/kg |
| Comparator Or Baseline | Nicotinic acid: intermediate antilipolytic effect; Clofibrate: weakest antilipolytic effect; clofibrate failed to decrease plasma cholesterol at 7 h even at 1.2 mmol/kg |
| Quantified Difference | Efficiency sequence: etofibrate > nicotinic acid > clofibrate; clofibrate showed less triglyceride reduction than etofibrate/nicotinic acid at 3 h; clofibrate did not reduce cholesterol at 7 h vs. etofibrate which did |
| Conditions | Male rat epididymal fat pad pieces in Krebs-Ringer bicarbonate-albumin buffer ± epinephrine (in vitro); acute oral administration in rats, 3 h and 7 h post-dose (in vivo) |
Why This Matters
For researchers selecting a hypolipidemic probe or reference compound, etofibrate provides the most robust and mechanistically multifaceted antilipolytic efficacy in a single agent, eliminating the need for combination dosing of clofibrate plus nicotinic acid.
- [1] Bocos C, et al. Comparative study on the in vivo and in vitro antilipolytic effects of etofibrate, nicotinic acid and clofibrate in the rat. Environ Toxicol Pharmacol. 1996 Dec 20;2(4):351-7. PMID: 21781742. View Source
